Alkaline Phosphatase Inhibition: A Weak Binding Profile vs. Potent Sulfonamide Inhibitors
1-(4-Nitrophenyl)ethane-1-sulfonamide demonstrates weak inhibitory activity against human placental alkaline phosphatase. In an assay using 10 mM p-nitrophenyl phosphate as a substrate, the compound exhibited an IC50 of 180,000 nM (1.80E+5 nM) [1]. This is in stark contrast to potent sulfonamide-based TNAP inhibitors, which can achieve IC50 values in the low nanomolar range, such as the quinolinyl-benzenesulfonamide compound that inhibits TNAP with an IC50 of 190 nM .
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 180,000 nM (180 µM) |
| Comparator Or Baseline | Potent TNAP inhibitor (quinolinyl-benzenesulfonamide) with IC50 = 190 nM |
| Quantified Difference | Approximately 947-fold weaker inhibition |
| Conditions | Human placental alkaline phosphatase assay with 10 mM p-nitrophenyl phosphate substrate [1]; Tissue-nonspecific alkaline phosphatase (TNAP) assay . |
Why This Matters
This weak binding profile makes it a valuable negative control or a starting scaffold for optimization in drug discovery, distinct from potent lead-like sulfonamides.
- [1] BindingDB. BDBM50404871 (CHEMBL165865) Affinity Data: IC50 for human placental alkaline phosphatase. 2013. View Source
